N-Methyl-N-2-propynyl-1-indanamine, (S)-

Chiral pharmacology MAO-B inhibition Enantioselectivity

Using undefined stereoisomeric mixtures in MAO-B target validation confounds dose-response relationships and invalidates comparative pharmacological analyses. TVP-1022 (CAS 124192-86-5), the S-enantiomer of rasagiline, is the definitive negative control for MAO-B inhibition studies. • ~1,000-fold lower MAO-B inhibitory activity vs. R-rasagiline; enables baseline correction & assay specificity validation in HTS. • Retains neuroprotective & cardioprotective activity via non-MAO mechanisms (I1 imidazoline receptor), enabling mechanistic decoupling studies. • Terminal alkyne supports CuAAC click chemistry for biotinylation, fluorescent tagging & PROTAC conjugation.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 124192-86-5
Cat. No. B169786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-2-propynyl-1-indanamine, (S)-
CAS124192-86-5
Synonyms2,3-dihydro-N-2-propynyl-1H-inden-1-amine-(1R)-hydrochloride
AGN 1135
AGN-1135
Azilect
N-2-propynyl-1-indanamine
N-propargyl-1-aminoindan mesylate
rasagiline
rasagiline hydrochloride
TVP 101
TVP 1022
TVP-101
TVP-1022
TVP1022
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCN(CC#C)C1CCC2=CC=CC=C12
InChIInChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m0/s1
InChIKeyCSVGVHNFFZWQJU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TVP-1022 (S-Rasagiline) Overview and Research Role


N-Methyl-N-2-propynyl-1-indanamine, (S)-, designated as TVP-1022 (or S-PAI), is the S-enantiomer of the anti-Parkinson's drug rasagiline [1]. This compound belongs to the propargylamine class of irreversible monoamine oxidase B (MAO-B) inhibitors and is utilized primarily as a chiral reference standard, negative control in enantioselective pharmacology assays, or as a click chemistry reagent due to its terminal alkyne moiety . Its functional distinction from the clinically active R-enantiomer is a critical parameter for experimental design and procurement decisions in neuroscience and medicinal chemistry research [2].

Chiral Integrity Risks of Incorrect Enantiomers


In experimental settings involving MAO-B inhibition, substituting the S-enantiomer (TVP-1022) for the clinically active R-enantiomer (rasagiline) or a racemic mixture introduces a quantifiable functional error. The S-enantiomer is documented to be approximately 1,000-fold less active as an MAO-B inhibitor than the R-isomer, while paradoxically retaining comparable neuroprotective and cardioprotective properties via alternative non-MAO mechanisms [1][2]. Consequently, using an undefined stereoisomeric mixture in target validation or mechanistic studies can confound dose-response relationships, obscure structure-activity relationship (SAR) interpretation, and invalidate comparative pharmacological analyses.

TVP-1022 Differentiation Guide vs. Analogs


MAO-B Inhibition: (S)- vs (R)-Enantiomer Comparison

The (S)-enantiomer (TVP-1022) exhibits approximately 1,000-fold lower MAO-B inhibitory activity compared to the clinically active (R)-enantiomer (rasagiline), providing a functional baseline for enantioselective assays and chiral purity verification [1][2].

Chiral pharmacology MAO-B inhibition Enantioselectivity

Absence of Amphetamine-Like Metabolites vs Selegiline

Unlike selegiline, which undergoes first-pass metabolism to L-methamphetamine and L-amphetamine (amphetaminelike derivatives), rasagiline and its S-enantiomer are metabolized to 1-aminoindan (AI), a compound lacking amphetamine-like neurotoxic potential [1][2].

Drug metabolism Neurotoxicity Metabolite profiling

MAO-B-Independent Neuroprotective Activity

The S-enantiomer retains neuroprotective activity comparable to the R-enantiomer in cell culture and in vivo neurotoxicity models, despite being 1,000-fold less active as an MAO-B inhibitor [1]. This functional dissociation is attributed to mitochondrial protection mediated by the propargyl group [2].

Neuroprotection Mitochondrial function Cytoprotection

Rasagiline UPDRS Improvement Clinical Benchmark

A 2024 network meta-analysis of 30 randomized controlled trials for early Parkinson's disease found that rasagiline (the R-enantiomer) ranked first in improving UPDRS Part II and Part III scores among all MAO-B inhibitors evaluated (rasagiline, selegiline, safinamide, zonisamide) [1]. This clinical efficacy benchmark underscores the functional relevance of the R-enantiomer's activity profile and supports the use of the S-enantiomer as a critical comparator in preclinical validation.

Clinical pharmacology Parkinson's disease Meta-analysis

TVP-1022 Research and Application Scenarios


MAO-B Inhibition Assay Negative Control

The S-enantiomer is the definitive negative control for MAO-B inhibition studies involving the propargylaminoindan scaffold. Its approximately 1,000-fold lower MAO-B inhibitory activity compared to the R-enantiomer enables researchers to establish baseline non-MAO-B-dependent effects, validate assay specificity, and confirm target engagement in high-throughput screening campaigns.

MAO-Independent Neuroprotection Studies

Given that the S-enantiomer retains neuroprotective activity comparable to the R-enantiomer while lacking MAO-B inhibition [1], this compound is essential for experimentally decoupling MAO-B inhibition from downstream cytoprotective effects. This application is particularly valuable in mitochondrial biology research and studies of propargylamine-mediated cell survival signaling.

Terminal Alkyne Click Chemistry Probe

The S-enantiomer contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This chemical handle supports applications in chemical biology, including biotinylation for target identification, fluorescent tagging for cellular localization studies, and PROTAC linker conjugation for targeted protein degradation research.

Cardioprotection via Non-MAO Mechanisms

TVP-1022 has demonstrated cardioprotective efficacy in multiple preclinical models, including attenuation of left ventricular remodeling after ischemia/reperfusion in pigs and protection against doxorubicin-induced cardiotoxicity in neonatal rat ventricular myocytes [1]. These applications leverage the compound's non-MAO mechanisms, which may involve I1 imidazoline receptor signaling, distinct from the R-enantiomer's primary pharmacological profile.

Technical Documentation Hub

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